

# Technical Guide: 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde and its Analogs

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde

**Cat. No.:** B060707

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Disclaimer: Due to the limited availability of specific experimental data for **1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde** (CAS No. 186801-36-5), this guide provides a comprehensive overview based on established knowledge of closely related N-substituted pyrrole-2-carbaldehydes and the broader class of pyrrole-containing bioactive molecules. Methodologies and data presented are representative and intended to serve as a foundational resource for researchers.

## Introduction

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic and structural properties allow for diverse biological activities. The introduction of a pyridinylmethyl substituent to the pyrrole nitrogen, as in **1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde**, creates a molecule with potential for nuanced interactions with biological targets, particularly protein kinases, due to the combined pharmacophoric features of the pyrrole and pyridine rings. This document outlines the fundamental chemical properties, a general synthetic approach, and the potential biological context of this class of compounds.

## Physicochemical and Spectroscopic Data

Quantitative data for **1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde** is sparse in publicly accessible literature. The table below summarizes its basic properties, supplemented with data for the parent compound, pyrrole-2-carbaldehyde, to provide a comparative context.

Property	1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde	Pyrrole-2-carbaldehyde
CAS Number	186801-36-5	1003-29-8
Molecular Formula	C <sub>11</sub> H <sub>10</sub> N <sub>2</sub> O	C <sub>5</sub> H <sub>5</sub> NO
Molecular Weight	186.21 g/mol	95.10 g/mol
Appearance	Not specified	Colorless to yellow crystalline solid
Boiling Point	Not specified	217-219 °C
Melting Point	Not specified	44-47 °C
Solubility	Not specified	Soluble in water, ethanol, ether, and chloroform
Spectroscopic Data	Not available in public databases	IR (KBr): 3250 (N-H), 1650 (C=O) cm <sup>-1</sup> H NMR (CDCl <sub>3</sub> ): δ 9.5 (s, 1H, CHO), 7.1 (m, 1H, H5), 6.9 (m, 1H, H3), 6.3 (m, 1H, H4), NH signal variable <sup>13</sup> C NMR (CDCl <sub>3</sub> ): δ 179 (CHO), 133 (C2), 126 (C5), 121 (C3), 110 (C4)

## Synthetic Methodology: Vilsmeier-Haack Formylation

The synthesis of pyrrole-2-carbaldehydes is commonly achieved via the Vilsmeier-Haack reaction. This electrophilic substitution reaction introduces a formyl group onto the electron-rich pyrrole ring. For N-substituted pyrroles, formylation typically occurs at the C2 position.

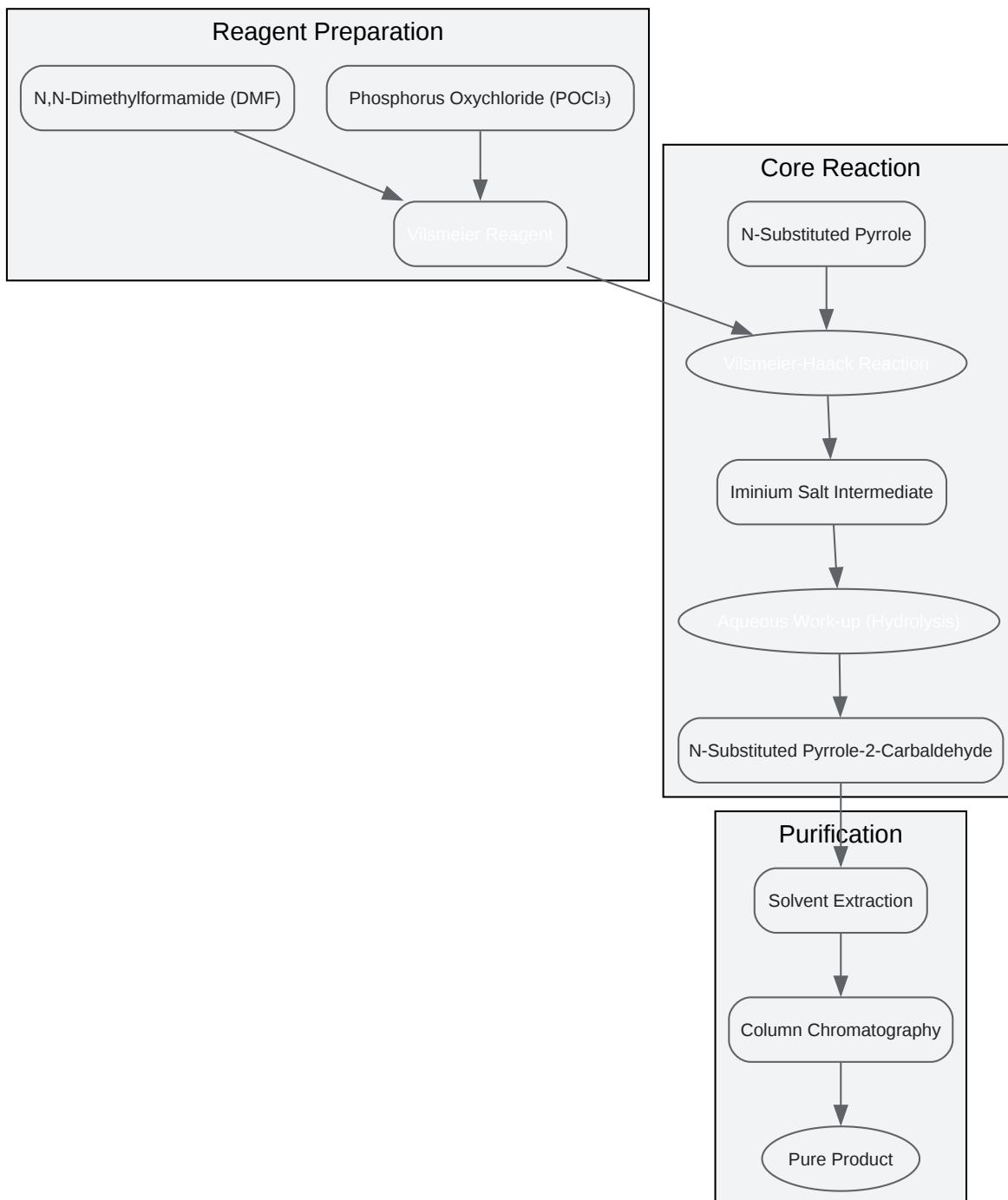
## General Experimental Protocol

The following is a generalized protocol for the synthesis of an N-substituted pyrrole-2-carbaldehyde, which can be adapted for the synthesis of **1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde** starting from 1-(pyridin-3-ylmethyl)-1H-pyrrole.

- **Vilsmeier Reagent Formation:** In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Add phosphorus oxychloride (POCl<sub>3</sub>) dropwise with stirring, maintaining the temperature below 10 °C.
- **Reaction with Pyrrole:** After the addition of POCl<sub>3</sub> is complete, add the N-substituted pyrrole (e.g., 1-(pyridin-3-ylmethyl)-1H-pyrrole) dropwise to the Vilsmeier reagent at 0 °C.
- **Reaction Progression:** Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 1-2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- **Work-up:** Cool the reaction mixture in an ice bath and slowly add a saturated solution of sodium bicarbonate or sodium hydroxide until the mixture is alkaline (pH 8-9).
- **Extraction:** Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

## Synthetic Workflow Diagram

## General Synthetic Workflow for N-Substituted Pyrrole-2-Carbalddehydes

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Caption: A flowchart illustrating the key stages in the synthesis of N-substituted pyrrole-2-carbaldehydes via the Vilsmeier-Haack reaction.

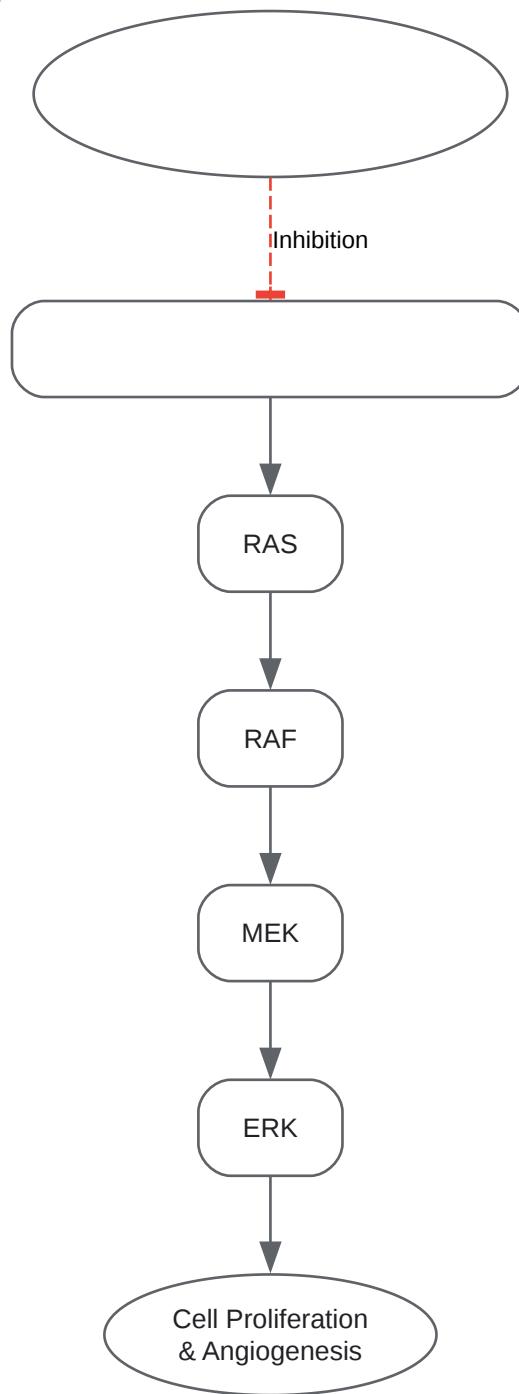
## Biological Context and Potential Signaling Pathways

Pyrrole-based structures are prevalent in kinase inhibitors.<sup>[1]</sup> The pyrrole ring can act as a scaffold that orients substituents for optimal interaction with the ATP-binding pocket of kinases. The pyridinylmethyl group can engage in hydrogen bonding and  $\pi$ -stacking interactions, which are crucial for inhibitor potency and selectivity. While the specific targets of **1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde** are not documented, its structural motifs are found in inhibitors of various kinase families, including receptor tyrosine kinases (RTKs) and serine/threonine kinases.

## Hypothetical Signaling Pathway Inhibition

Many pyrrole-containing compounds have been investigated as inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR, which are key regulators of angiogenesis.<sup>[1]</sup> Inhibition of these kinases can block downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, ultimately leading to reduced cell proliferation and tumor growth.

## Hypothetical Kinase Inhibition Pathway

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Caption: A simplified diagram showing the potential mechanism of action for a pyrrole-based kinase inhibitor targeting an upstream receptor tyrosine kinase.

## Conclusion

**1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde** represents a class of heterocyclic compounds with significant potential in drug discovery. While specific data for this compound is limited, the established chemistry of pyrroles and the biological activity of related molecules provide a strong foundation for future research. The synthetic and conceptual frameworks presented in this guide are intended to facilitate further investigation into the properties and applications of this and similar compounds. Researchers are encouraged to adapt the provided general protocols and consider the broader context of pyrrole-based kinase inhibitors in their experimental design.

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## References

- 1. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
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